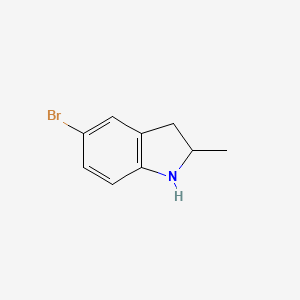

5-bromo-2-methyl-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

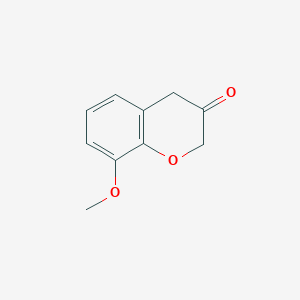

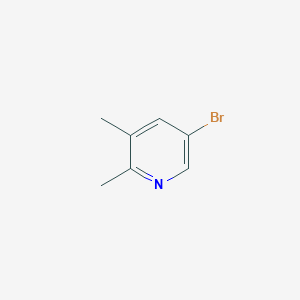

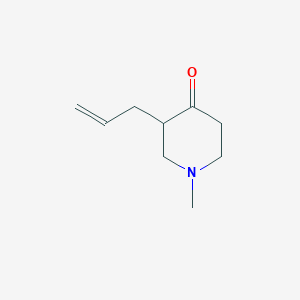

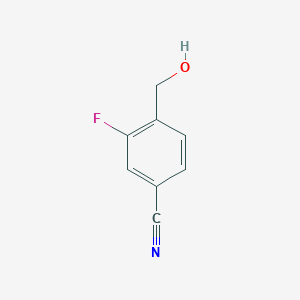

5-bromo-2-methyl-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 99847-70-8 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-methylindoline . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-bromo-2-methyl-2,3-dihydro-1H-indole is 1S/C9H10BrN/c1-6-4-7-5-8 (10)2-3-9 (7)11-6/h2-3,5-6,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

5-bromo-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthetic Reagent in Sesquiterpenoid Formation

5-Bromo-2-methyl-2,3-dihydro-1H-indole can act as a synthetic reagent in the formation of sesquiterpenoids, which are a class of terpenes consisting of three isoprene units. Sesquiterpenoids have various applications, including their use in traditional medicine and as fragrances in perfumery .

Neuroprotective and Antioxidant Compound Synthesis

This compound is a promising agent for synthesizing new compounds with neuroprotective and antioxidant properties. These properties are crucial for developing treatments for neurodegenerative diseases and managing oxidative stress-related conditions .

Analgesic Agent Development

Indole derivatives like 5-bromo-2-methyl-2,3-dihydro-1H-indole have been used to synthesize potent analgesic agents. These compounds can be as effective as standard treatments like diclofenac sodium in pain management .

Cancer Treatment Research

Indole derivatives are increasingly being studied for their potential in treating cancer cells. Their application in cancer treatment research is due to their biologically active properties that can affect various types of disorders in the human body .

Bromocyclization Reactions

The compound can be used in bromocyclization reactions to produce target compounds with specific structures. This process involves using bromine as an electrophilic agent to induce cyclization, which is a key step in synthesizing many biologically active molecules .

Antiviral Activity Research

Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. The structural features of these compounds can be modified to enhance their efficacy against specific viral targets .

Thermo Fisher Scientific - 5-Bromo-2-methyl-2-pentene MDPI - Synthesis of New 2,3-Dihydroindole ResearchBib - SYNTHESIS OF NOVEL ®-5-BROMO-3-(NMETHYLPYRROLIDINE-2-YL-METHYL)-1H RSC Publishing - Synthesis of indole derivatives Springer Link - Design, synthesis, and biological evaluation of novel 5-bromo Springer Open - A brief review of the biological potential of indole derivatives

Safety and Hazards

The safety information for 5-bromo-2-methyl-2,3-dihydro-1H-indole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . This suggests that 5-bromo-2-methyl-2,3-dihydro-1H-indole and similar compounds may have potential for future drug development.

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBOZWGQLGHLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475181 |

Source

|

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole | |

CAS RN |

99847-70-8 |

Source

|

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.